Chromatographic Resolution and Relative Retention Time
In a validated reversed-phase HPLC impurity profiling method, Risperidone Isoxazole-N-oxide (identified as the polar impurity RSP-1) elutes as a resolved peak at a relative retention time (RRT) of 0.65 relative to the risperidone parent peak (RRT = 1.0), using a Hypersil BDS C18 column (150 mm × 4.6 mm, 5 μm) with UV detection [1]. This places the isoxazole N-oxide in a distinct chromatographic region compared to other USP-listed impurities: E-oxime (RRT 0.60), Z-oxime (RRT 0.67), and 9-hydroxyrisperidone (RRT 0.76), all referenced against risperidone at RRT 1.0 under USP monograph conditions [2]. The non-polar impurity 9-methylene risperidone elutes at RRT 1.35 [1].
| Evidence Dimension | HPLC relative retention time (RRT) — impurity profiling method |
|---|---|
| Target Compound Data | RRT 0.65 (Risperidone Isoxazole-N-oxide, polar impurity RSP-1) |
| Comparator Or Baseline | Risperidone (parent drug): RRT 1.0; E-oxime: RRT 0.60; Z-oxime: RRT 0.67; 9-hydroxyrisperidone: RRT 0.76; 9-methylene risperidone: RRT 1.35 |
| Quantified Difference | Isoxazole N-oxide elutes 35% earlier than parent risperidone; baseline resolved from E-oxime (ΔRRT = 0.05) and Z-oxime (ΔRRT = 0.02) |
| Conditions | RP-HPLC: Hypersil BDS C18, 150 × 4.6 mm, 5 μm; UV detection; mobile phase with ammonium acetate buffer and methanol; flow rate 1.5 mL/min [1]; USP official method: L1 column, 275 nm detection [2] |
Why This Matters
Procurement of the correct isoxazole-N-oxide reference standard enables unambiguous peak identification at RRT 0.65, preventing co-elution errors with the closely migrating Z-oxime (RRT 0.67) that would compromise pharmacopoeial impurity limit testing.
- [1] Sattanathan, P., et al. Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 2006, 40(3), 598–604. DOI: 10.1016/j.jpba.2005.11.028. View Source
- [2] US Pharmacopeia. USP Monograph: Risperidone Tablets. USP32-NF27, Table 1: Relative Retention Times for Risperidone Related Compounds. Available at: https://www.drugfuture.com/pharmacopoeia/usp32/pub/data/v32270/usp32nf27s0_m73740.html (accessed 2026). View Source
